REACTION_CXSMILES
|
[N+](C1C=CC(CBr)=CC=1)([O-])=O.S([O-])([O-])=O.[Na+].[Na+].P(Cl)(Cl)(Cl)(Cl)[Cl:19].[N+:24]([C:27]1[CH:37]=[CH:36][C:30]([CH2:31][S:32]([O-])(=[O:34])=[O:33])=[CH:29][CH:28]=1)([O-:26])=[O:25].[Na+]>O>[N+:24]([C:27]1[CH:37]=[CH:36][C:30]([CH2:31][S:32]([Cl:19])(=[O:34])=[O:33])=[CH:29][CH:28]=1)([O-:26])=[O:25] |f:1.2.3,5.6|
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC=C(CBr)C=C1
|
Name
|
|
Quantity
|
84.8 g
|
Type
|
reactant
|
Smiles
|
S(=O)([O-])[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
316 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
78 g
|
Type
|
reactant
|
Smiles
|
P(Cl)(Cl)(Cl)(Cl)Cl
|
Name
|
sodium 4-nitrobenzylsulphonate
|
Quantity
|
60 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC=C(CS(=O)(=O)[O-])C=C1.[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The solution was cooled
|
Type
|
FILTRATION
|
Details
|
the resultant solid filtered
|
Type
|
WASH
|
Details
|
washed with diethyl ether
|
Type
|
CUSTOM
|
Details
|
The product was dried under vacuum at 60° C. (95 g, 86%)
|
Type
|
TEMPERATURE
|
Details
|
the mixture heated at 90° C. for 2 h
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled
|
Type
|
CUSTOM
|
Details
|
volatile material removed under vacuum
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in dichloromethane (500 ml)
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulphate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1=CC=C(CS(=O)(=O)Cl)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 48.9 g | |
YIELD: PERCENTYIELD | 83% | |
YIELD: CALCULATEDPERCENTYIELD | 83% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |